molecular formula C19H19NO5 B557266 (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate CAS No. 82911-78-2

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate

Cat. No.: B557266
CAS No.: 82911-78-2
M. Wt: 341.4 g/mol
InChI Key: QQQVLIVWQMWACQ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Fmoc-Ser-OMe, also known as (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate or Fmoc-L-serine methyl ester, is a hydroxylated L-amino acid protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group .

Target of Action

The primary targets of Fmoc-Ser-OMe are proteins and peptides. It is used in the synthesis of phosphopeptides, playing a major role in the characterization of protein phosphorylation/dephosphorylation .

Mode of Action

Fmoc-Ser-OMe interacts with its targets by being incorporated into the growing peptide chain during synthesis . It acts as a chromo/fluorophores modified protein and emits visible to near-infrared lights efficiently . It also glycosylates and produces small mucin-related O-linked glycopeptides, acting as an alcohol acceptor .

Biochemical Pathways

Fmoc-Ser-OMe is involved in the synthesis of chlorophyll–amino acid conjugates . It also participates in the synthesis of phosphopeptides, which are crucial for the regulation of virtually every cellular function in eukaryotic organisms .

Pharmacokinetics

It is known that the compound is used in solid-phase peptide synthesis, suggesting that it is stable under the conditions used in these procedures .

Result of Action

The result of Fmoc-Ser-OMe’s action is the production of modified proteins and peptides that have various applications. For example, it can produce proteins that emit visible to near-infrared lights efficiently . It also results in the production of small mucin-related O-linked glycopeptides .

Action Environment

The action of Fmoc-Ser-OMe can be influenced by environmental factors such as the conditions used in peptide synthesis. For example, the use of different solvents can affect the efficiency of Fmoc-Ser-OMe incorporation into peptides

Properties

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQVLIVWQMWACQ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427286
Record name (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82911-78-2
Record name (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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